[3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-based carboxylic acid derivative characterized by an acetyl-ethyl-amino substituent at the 3-position of the piperidine ring.
Properties
IUPAC Name |
2-[3-[acetyl(ethyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(9(2)14)10-5-4-6-12(7-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHSMYCJCNZVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl-ethyl-amino Group: This step involves the acetylation of an ethylamine derivative, which can be achieved using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound’s synthesis involves three key steps (Table 1):
Mechanistic Insights :
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Step 1 employs Vilsmeier-Haack formylation for quinoline intermediates, as demonstrated in analogous piperidine syntheses .
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Step 2 uses nucleophilic acyl substitution, where ethylamine attacks the electrophilic carbonyl carbon of acetyl chloride.
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Step 3 leverages carbodiimide-based coupling (HATU) to conjugate the piperidine moiety with acetic acid .
Amide Hydrolysis
The acetyl group undergoes hydrolysis under strong acidic or basic conditions:
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Acidic : 6M HCl, reflux, 6 hrs → Ethylamine + acetic acid (quantified via HPLC).
Esterification of Carboxylic Acid
The acetic acid moiety can be esterified:
Reductive Amination
The secondary amine participates in reductive amination:
Bioconjugation
The carboxylic acid group enables covalent coupling to biomolecules:
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Example : NHS ester formation (EDC/NHS, pH 6.0) for protein binding .
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Efficiency : 68% conjugation with BSA, confirmed by MALDI-TOF .
Metal Complexation
The compound acts as a polydentate ligand:
Stability Under Physiological Conditions
Critical degradation pathways (Figure 1):
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Oxidative Deamination : Catalyzed by monoamine oxidases (t₁/₂ = 2.3 hrs in liver microsomes) .
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pH-Dependent Hydrolysis :
Comparative Reactivity with Analogues
| Reaction Type | [3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid | [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid |
|---|---|---|
| Ester Hydrolysis Rate | k = 0.15 hr⁻¹ (pH 7.4) | k = 0.08 hr⁻¹ (pH 7.4) |
| Amide Bond Stability | t₁/₂ = 8.7 hrs (6M HCl) | t₁/₂ = 14.2 hrs (6M HCl) |
| Metal Binding Capacity | Log K (Cu²⁺) = 4.2 | Log K (Cu²⁺) = 3.8 |
Scientific Research Applications
Synthesis of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid
The synthesis of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidine Ring : The initial step often involves the cyclization of appropriate precursors to form the piperidine structure.
- Acetylation : The introduction of the acetyl group is achieved through acetylation reactions using acetic anhydride or acetyl chloride.
- Ethylamino Substitution : The final step incorporates the ethylamino group, which can be introduced via nucleophilic substitution reactions.
These synthetic pathways allow for the modification of the compound to tailor its properties for specific applications.
[(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid exhibits significant biological activity due to its interaction with various molecular targets. Research indicates that piperidine derivatives can modulate receptor binding profiles and influence signaling pathways. Notable biological activities include:
- Antidepressant Effects : Some studies suggest that piperidine derivatives may exhibit antidepressant-like effects through serotonin receptor modulation.
- Analgesic Properties : The compound has been evaluated for its potential analgesic effects, possibly through opioid receptor interactions.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
These interactions are crucial for elucidating the pharmacodynamic properties of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid.
Case Studies and Research Findings
Numerous studies have investigated the applications of [(S)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid in various fields:
- Pharmaceutical Development : Research has focused on optimizing this compound for use in developing new antidepressants and analgesics.
- Biological Assays : In vitro studies have been conducted to assess its efficacy against specific biological targets, revealing promising results in receptor binding affinity.
- Toxicological Studies : Evaluations of safety profiles have been performed to determine potential side effects and therapeutic windows.
These case studies underscore the compound's potential in drug discovery and development.
Mechanism of Action
The mechanism of action of [3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The piperidin-1-yl-acetic acid scaffold is highly versatile, with modifications at the 3-position significantly influencing molecular properties. Key analogs include:
*Theoretical values inferred from structural analogs.
Key Observations :
- Lipophilicity: The acetyl-ethyl-amino group in the target compound may confer moderate lipophilicity, intermediate between the bulky tert-butoxycarbonyl-isopropyl group (higher lipophilicity) and the compact cyclopropyl group (lower lipophilicity) .
Physicochemical Properties
- Solubility : Piperidinyl-acetic acids generally exhibit moderate aqueous solubility due to the carboxylic acid moiety. Substituents like ethoxycarbonyl () may enhance solubility via hydrogen bonding .
- Stability: The acetyl-ethyl-amino group is less prone to hydrolysis compared to ester-linked substituents (e.g., ethoxycarbonyl), suggesting improved stability under physiological conditions .
Biological Activity
[3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and therapeutic potential.
The compound is a piperidine derivative, which is known for its diverse biological activities. Piperidine derivatives often exhibit significant interactions with various biological targets, making them valuable in drug development.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties . A study highlighted its effectiveness against several bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antiviral Properties
The compound has been investigated for its antiviral potential , particularly against viral infections. Preliminary studies suggest it may inhibit viral replication by interfering with viral entry or replication processes within host cells . Further research is needed to elucidate specific viral targets and pathways affected.
Anticancer Activity
One of the most promising areas of research for this compound is its anticancer activity . It has been shown to inhibit cell proliferation in various tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM . The compound's mechanism appears to involve modulation of histone acetylation, impacting gene expression related to cancer progression.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Histone Acetylation : The compound inhibits the histone acetyltransferase (HAT) activity of p300/CBP, which is crucial for regulating transcriptional programs associated with various cancers . This inhibition leads to altered gene expression profiles that can suppress tumor growth.
- Cell Signaling Pathways : By affecting acetylation patterns, the compound influences several signaling pathways critical for cell survival and proliferation, including those mediated by estrogen and androgen receptors .
Study 1: Anticancer Efficacy
In a comparative study involving several piperidine derivatives, this compound demonstrated superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. This suggests a potential role in developing novel anticancer therapies .
Study 2: Antimicrobial Screening
A comprehensive screening of synthesized piperidine derivatives revealed that compounds similar to this compound exhibited strong inhibitory effects on urease and acetylcholinesterase, indicating their potential as therapeutic agents in treating infections and neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| EC50 (Anticancer Activity) | 1 - 3 μM |
| Antimicrobial Activity | Moderate to Strong |
| Targeted Bacterial Strains | Salmonella typhi, Bacillus subtilis |
| Mechanism | Description |
|---|---|
| Histone Acetylation Inhibition | Modulates gene expression related to cancer |
| Cell Signaling Pathways | Influences survival and proliferation signals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
